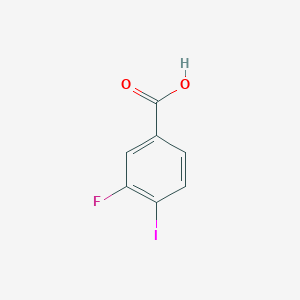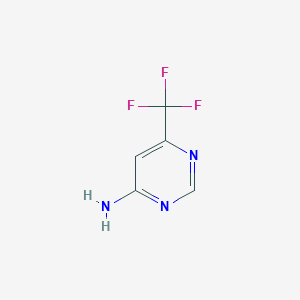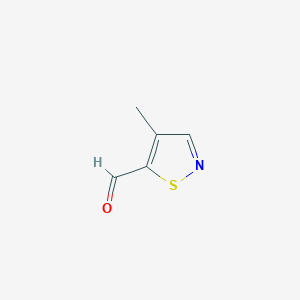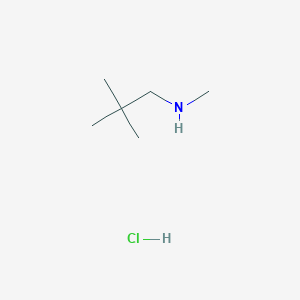
Methyl 4-fluoro-1H-indole-7-carboxylate
Overview
Description
Methyl 4-fluoro-1H-indole-7-carboxylate (MFC) is an organic compound that has been studied for a variety of applications, including as a drug candidate, a synthetic reaction intermediate, and a fluorescent marker. Its unique properties make it an attractive molecule for research and development.
Scientific Research Applications
Synthesis and Derivative Formation
Methyl 4-fluoro-1H-indole-7-carboxylate and its derivatives have been extensively studied for their synthesis and utility as intermediates in preparing other compounds. A notable example is the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, an intermediate towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (Mayes et al., 2010). Additionally, various ester-derivatized indoles, such as methyl indole-4-carboxylate, have been explored as fluorescent and infrared probes for local environment sensing (Liu et al., 2020).
Biological Applications
Indole derivatives are valuable in biological research due to their fluorescent properties and potential for local structure and dynamics probing in proteins. For instance, methyl indole-4-carboxylate has been identified as a promising fluorescent probe for protein local structure and dynamics, as well as an infrared probe to sense local hydration environments (Huang et al., 2018).
Pharmacological Relevance
In the field of pharmacology, substituted carboxamides at the C7 position of 4-fluoro-substituted indoles, like this compound, have been synthesized and investigated for their potency against HIV-1 (Yeung et al., 2013).
Anticancer Research
This compound derivatives have shown potential in anticancer research. For instance, novel indole-thiazolidinone hybrids have been synthesized and shown to exhibit in vitro anticancer activity against various cancer cell lines, highlighting their potential as scaffolds with anticancer properties (Kryshchyshyn-Dylevych et al., 2021).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Methyl 4-fluoro-1H-indole-7-carboxylate, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities would involve different biochemical pathways and downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects depending on the specific target and context.
Biochemical Analysis
Biochemical Properties
Methyl 4-fluoro-1H-indole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . This compound may also interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .
Cellular Effects
This compound has been observed to impact various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . This compound may also alter cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to bind to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes . This compound may inhibit enzymes involved in cancer cell proliferation, leading to reduced cell growth and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to changes in their biological activity . This compound may exhibit similar temporal effects, with its stability and degradation influencing its long-term impact on cells .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies on indole derivatives have shown that they can have dose-dependent effects on various biological processes . This compound may also exhibit threshold effects, where a certain dosage is required to achieve a therapeutic response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives are known to be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . This compound may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by various transporters, influencing their localization and accumulation within cells . This compound may interact with binding proteins that facilitate its distribution to specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Indole derivatives are known to localize to specific cellular compartments, such as the nucleus or mitochondria, where they exert their biological effects . This compound may be directed to specific organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
methyl 4-fluoro-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQXLRSGYSDTAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)F)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625894 | |
| Record name | Methyl 4-fluoro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313337-35-8 | |
| Record name | Methyl 4-fluoro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)



![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)
![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)

